molecular formula C10H8BNO4S B8119054 2-[3-(Dihydroxyboranyl)phenyl]-1,3-thiazole-5-carboxylic acid

2-[3-(Dihydroxyboranyl)phenyl]-1,3-thiazole-5-carboxylic acid

Cat. No.: B8119054
M. Wt: 249.06 g/mol
InChI Key: OFEZDWYKDRDSLG-UHFFFAOYSA-N
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Description

2-[3-(Dihydroxyboranyl)phenyl]-1,3-thiazole-5-carboxylic acid is a compound that features a boronic acid group attached to a phenyl ring, which is further connected to a thiazole ring with a carboxylic acid group

Properties

IUPAC Name

2-(3-boronophenyl)-1,3-thiazole-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BNO4S/c13-10(14)8-5-12-9(17-8)6-2-1-3-7(4-6)11(15)16/h1-5,15-16H,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFEZDWYKDRDSLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC=C1)C2=NC=C(S2)C(=O)O)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method involves the reaction of 3-bromoaniline with thiourea to form the thiazole ring, followed by a Suzuki-Miyaura coupling reaction with a boronic acid derivative to introduce the boronic acid group .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions: 2-[3-(Dihydroxyboranyl)phenyl]-1,3-thiazole-5-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.

    Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Lithium aluminum hydride or sodium borohydride.

    Substitution: Halogenating agents or nitrating agents.

Major Products:

    Oxidation: Boronic esters or borates.

    Reduction: Alcohols or aldehydes.

    Substitution: Halogenated or nitrated derivatives.

Mechanism of Action

The mechanism of action of 2-[3-(Dihydroxyboranyl)phenyl]-1,3-thiazole-5-carboxylic acid involves its interaction with specific molecular targets. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and molecular recognition . The thiazole ring can interact with various biological targets, contributing to its overall biological activity.

Comparison with Similar Compounds

  • 3-Formylphenylboronic acid
  • 4-Formylphenylboronic acid
  • Phenylboronic acid

Comparison: 2-[3-(Dihydroxyboranyl)phenyl]-1,3-thiazole-5-carboxylic acid is unique due to the presence of both a boronic acid group and a thiazole ring. This combination provides distinct chemical reactivity and biological activity compared to other boronic acid derivatives. The thiazole ring enhances its ability to interact with biological targets, making it more versatile in medicinal chemistry applications .

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